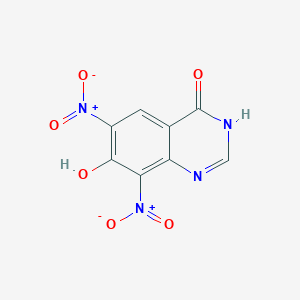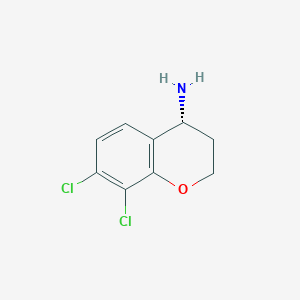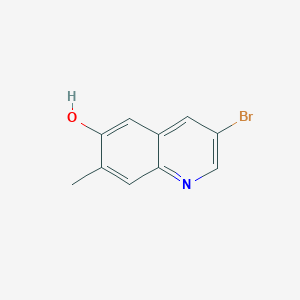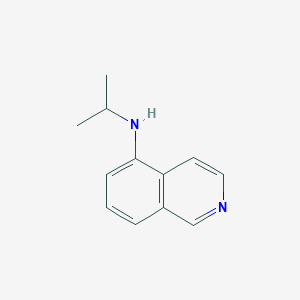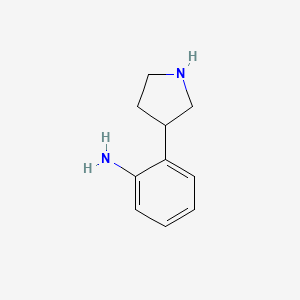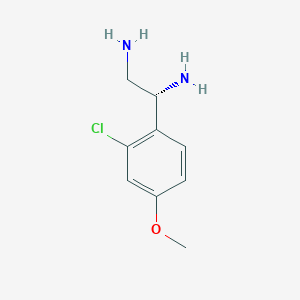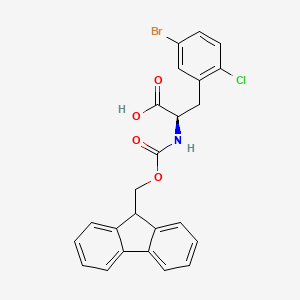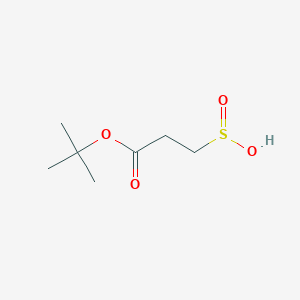
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C7H12O4S. It is a clear, colorless liquid that is soluble in ethanol and has a melting point of 19-20°C . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Méthodes De Préparation
The synthesis of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . Another method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, resulting in the formation of the desired product . These methods are efficient and can be scaled up for industrial production.
Analyse Des Réactions Chimiques
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alcohols or amines to form esters and amides through the formation of an acid chloride intermediate . The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile . Common reagents used in these reactions include phosphorus trichloride and tert-butyl esters . The major products formed from these reactions are esters, amides, and substituted derivatives.
Applications De Recherche Scientifique
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds, including dendritic precursors to asymmetric methanofullerenes . In biology and medicine, it is employed in the preparation of aminoacylase inhibitors and other bioactive molecules . The compound’s ability to form well-defined peptoid-based polyacids makes it valuable in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid involves its ability to act as a nucleophile in various chemical reactions. It can form acid chloride intermediates, which then react with alcohols or amines to produce esters and amides . The compound’s tert-butoxy group provides steric hindrance, influencing the selectivity and reactivity of the reactions it undergoes . This mechanism is crucial for its applications in organic synthesis and the development of bioactive molecules.
Comparaison Avec Des Composés Similaires
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be compared to other similar compounds, such as tert-Butyl hydrogen malonate and tert-Butyl 4-methyl-3-oxopentanoate . These compounds share similar structural features, including the presence of a tert-butoxy group and a carbonyl group. this compound is unique due to its sulfinic acid functionality, which imparts distinct reactivity and applications. The presence of the sulfinic acid group allows for unique reactions and applications that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the development of new materials and bioactive molecules. The compound’s ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Propriétés
Formule moléculaire |
C7H14O4S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)4-5-12(9)10/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
HNNYWYDOWSZEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


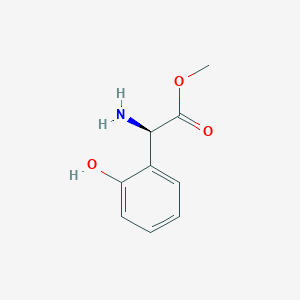


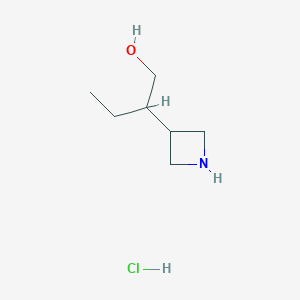
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
